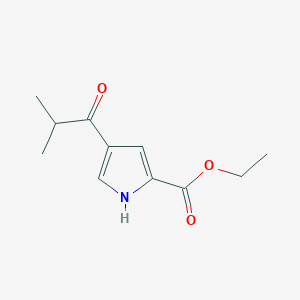

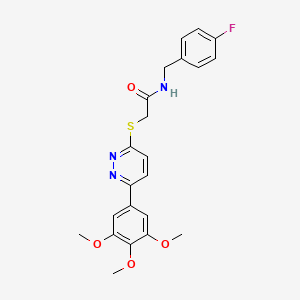

![molecular formula C14H8N2O4 B2893546 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid CAS No. 37458-42-7](/img/structure/B2893546.png)

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

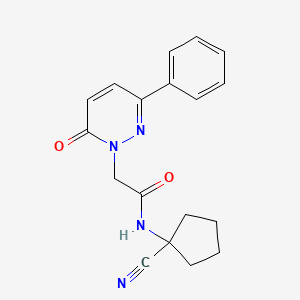

This compound, also known as 4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid, has the empirical formula C14H8N2O4 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of this compound is 268.22 g/mol . Its structure includes a pyrrolo[3,4-b]pyridine ring, which is a bicyclic compound containing a pyrrole ring fused to a pyridine ring . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 268.22 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its topological polar surface area is 87.6 Ų . The compound’s complexity, as computed by PubChem, is 451 .Aplicaciones Científicas De Investigación

Coordination Polymers and Photophysical Properties

Research has explored the synthesis of new aromatic carboxylic acids, including structures related to 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid, for the development of lanthanide coordination compounds. These compounds exhibit significant photophysical properties due to their coordination with lanthanide ions like Eu(3+) and Tb(3+), leading to luminescence efficiencies and insights into the structure-property relationships within such coordination polymers. The study showcases the potential of these compounds in optical applications and as probes in luminescence-based sensing technologies (Sivakumar et al., 2011).

Electrochemical Applications

Electrochemical polymerization of pyrrole-containing compounds on Pt electrodes has been investigated for its electrocatalytic activity, particularly in oxidation reactions. This research demonstrates the utility of pyrrole-based structures in creating electrocatalytic surfaces for chemical transformations, which could have implications for energy conversion and storage technologies (Lu et al., 2014).

Conducting Polymers

Derivatives of pyrrole have been synthesized and electropolymerized to produce conducting polymers with low oxidation potentials. This property makes the resulting polymers stable in their conducting form, suggesting applications in electronics and materials science where stable conducting materials are crucial (Sotzing et al., 1996).

Supramolecular Chemistry

The study of hydrogen-bonded co-crystal structures involving benzoic acid and zwitterionic l-proline demonstrates the role of such molecular arrangements in the formation of supramolecular architectures. This research contributes to the understanding of molecular interactions and design principles in crystal engineering, which has applications in drug design and materials science (Chesna et al., 2017).

Chemical Synthesis and Bioconjugation

Efficient synthesis methods for heterobifunctional coupling agents based on pyrrole derivatives have been developed, highlighting the importance of such compounds in the chemoselective conjugation of proteins and enzymes. This research has implications for bioconjugation strategies in drug development and biomolecular engineering (Reddy et al., 2005).

Propiedades

IUPAC Name |

4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-12-10-2-1-7-15-11(10)13(18)16(12)9-5-3-8(4-6-9)14(19)20/h1-7H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJUQGDIUAGMCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2893468.png)

![(Z)-ethyl 2-((6-chloro-3-(phenylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893473.png)

![3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile](/img/structure/B2893474.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2893486.png)